molecular formula C17H14ClN3O2 B11381632 2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11381632
M. Wt: 327.8 g/mol
InChI Key: WHBLFORATMCFMK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)acetyl)benzoic acid , is an organic compound with the molecular formula C15H11ClO3. It appears as gray-white crystalline powder and has a molecular weight of 274.699 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves acylating benzoic acid with 4-chloroacetophenone. The reaction proceeds through Friedel-Crafts acylation, where the acetyl group is introduced onto the benzene ring. The overall reaction can be represented as follows:

Benzoic acid+4-chloroacetophenone2-(4-chlorophenyl)acetyl)benzoic acid\text{Benzoic acid} + \text{4-chloroacetophenone} \rightarrow \text{2-(4-chlorophenyl)acetyl)benzoic acid} Benzoic acid+4-chloroacetophenone→2-(4-chlorophenyl)acetyl)benzoic acid

Reaction Conditions::

    Reagents: Benzoic acid, 4-chloroacetophenone

    Catalyst: Lewis acid (e.g., aluminum chloride)

    Solvent: Nonpolar solvent (e.g., dichloromethane)

    Temperature: Room temperature or slightly elevated

    Procedure: Friedel-Crafts acylation

Industrial Production:: The industrial production of this compound may involve large-scale synthesis using optimized conditions and efficient workup procedures. specific details on industrial-scale production are proprietary and not widely available.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the acetyl moiety can undergo oxidation reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Reduction: Reduction of the carbonyl group or the aromatic ring is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO, CrO)

    Substitution: Lewis acids (e.g., AlCl), halogenating agents (e.g., Br, Cl)

    Reduction: Reducing agents (e.g., LiAlH, NaBH)

Major Products::
  • Oxidation: Formation of carboxylic acids
  • Substitution: Substituted benzoic acids
  • Reduction: Reduced products (e.g., alcohols)

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of other compounds.

    Biology: Investigated for potential biological activity (e.g., antimicrobial, anti-inflammatory).

    Medicine: Studied for its pharmacological properties.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have information on similar compounds in my current database, further literature research could reveal related structures and highlight the uniqueness of 2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C17H14ClN3O2/c1-11-2-6-13(7-3-11)16-17(21-23-20-16)19-15(22)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

WHBLFORATMCFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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